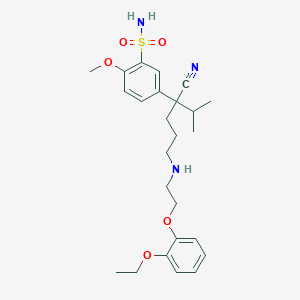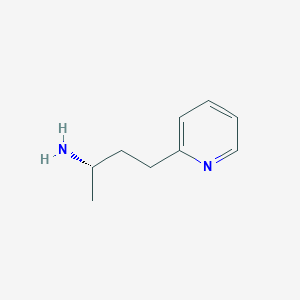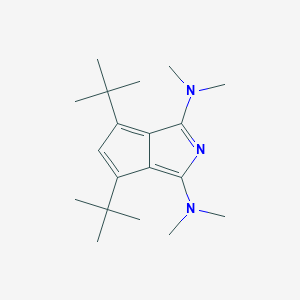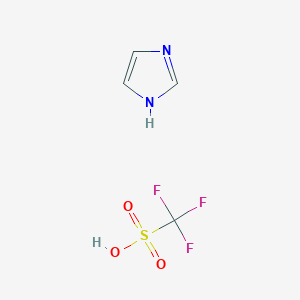
5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide inhibits a specific protein kinase known as mitogen-activated protein kinase kinase 4 (MKK4). This protein kinase is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting MKK4, this compound can disrupt the signaling pathways that lead to the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide have been extensively studied. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide is its potency as an inhibitor of MKK4. This makes it a valuable tool for studying the role of this protein kinase in various cellular processes. However, one of the limitations of this compound is its specificity. It only inhibits MKK4 and not other protein kinases, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide. One potential direction is the development of more potent and specific inhibitors of MKK4. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. Additionally, the role of MKK4 in various cellular processes should be further studied to gain a better understanding of its physiological and pathological functions.
Synthesemethoden
The synthesis of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide involves several steps. The first step involves the reaction of 2-methoxybenzenesulfonyl chloride with 1-amino-2-propanol to obtain 2-methoxybenzenesulfonamide. The second step involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with 1-cyano-4-isopropyl-1-butene to obtain 1-cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutane. The final step involves the reaction of 1-cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutane with 2-methoxybenzenesulfonamide to obtain 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific protein kinase, which is involved in the regulation of various cellular processes. This compound has shown promising results in the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
125153-59-5 |
|---|---|
Molekularformel |
C25H35N3O5S |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
5-[3-cyano-6-[2-(2-ethoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C25H35N3O5S/c1-5-32-21-9-6-7-10-22(21)33-16-15-28-14-8-13-25(18-26,19(2)3)20-11-12-23(31-4)24(17-20)34(27,29)30/h6-7,9-12,17,19,28H,5,8,13-16H2,1-4H3,(H2,27,29,30) |
InChI-Schlüssel |
OALWONWDRJKTCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNCCCC(C#N)(C2=CC(=C(C=C2)OC)S(=O)(=O)N)C(C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1OCCNCCCC(C#N)(C2=CC(=C(C=C2)OC)S(=O)(=O)N)C(C)C |
Synonyme |
5-(1-cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide 5-DEMBS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)




![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)



